molecular formula C9H6F6N2O B3033739 3,5-Bis(trifluoromethyl)benzamidoxime CAS No. 1159171-31-9

3,5-Bis(trifluoromethyl)benzamidoxime

Cat. No.: B3033739
CAS No.: 1159171-31-9
M. Wt: 272.15 g/mol
InChI Key: GGAPMNUHESBFNK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

The key steps involve the formation of the amidoxime group through nucleophilic addition of hydroxylamine to the nitrile group, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzamidoxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzamidoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzamidoxime involves its interaction with molecular targets through its amidoxime functional group. This group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, making it more effective in various applications .

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzamidoxime can be compared with other similar compounds, such as:

    3,5-Bis(trifluoromethyl)benzonitrile: Lacks the amidoxime group, making it less reactive in certain chemical reactions.

    3,5-Bis(trifluoromethyl)benzamide: Contains an amide group instead of an amidoxime group, leading to different reactivity and applications.

    3,5-Bis(trifluoromethyl)aniline:

The uniqueness of this compound lies in its combination of trifluoromethyl groups and the amidoxime functional group, providing a balance of stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAPMNUHESBFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992836
Record name N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72111-09-2
Record name N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72111-09-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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